
6-Methylpyrimidine-2,4,5-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylpyrimidine-2,4,5-triamine is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in the ring This particular compound is characterized by the presence of three amino groups at positions 2, 4, and 5, and a methyl group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyrimidine-2,4,5-triamine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-methyluracil with ammonia or amines under high temperature and pressure can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often employing catalysts to enhance yield and reduce reaction time. The use of continuous flow reactors and other advanced technologies can further improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Methylpyrimidine-2,4,5-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the amino or methyl groups .
Scientific Research Applications
6-Methylpyrimidine-2,4,5-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential for DNA and RNA synthesis.
Medicine: This compound is investigated for its potential use in developing antiviral and anticancer drugs due to its ability to interact with biological macromolecules.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methylpyrimidine-2,4,5-triamine involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymes involved in nucleotide synthesis. The amino groups allow it to form hydrogen bonds with active sites of enzymes, thereby affecting their activity. This interaction can lead to the inhibition of DNA and RNA synthesis, making it a potential candidate for anticancer and antiviral therapies .
Comparison with Similar Compounds
2,4,6-Triaminopyrimidine: Similar structure but lacks the methyl group at position 6.
6-Methyluracil: Contains a methyl group at position 6 but lacks the amino groups at positions 2, 4, and 5.
Cytosine: A pyrimidine derivative with an amino group at position 4 and a keto group at position 2
Uniqueness: 6-Methylpyrimidine-2,4,5-triamine is unique due to the presence of three amino groups and a methyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in chemistry, biology, and medicine .
Properties
CAS No. |
60914-71-8 |
|---|---|
Molecular Formula |
C5H9N5 |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
6-methylpyrimidine-2,4,5-triamine |
InChI |
InChI=1S/C5H9N5/c1-2-3(6)4(7)10-5(8)9-2/h6H2,1H3,(H4,7,8,9,10) |
InChI Key |
GINHVLFFEKVWNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


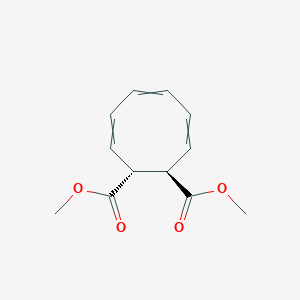
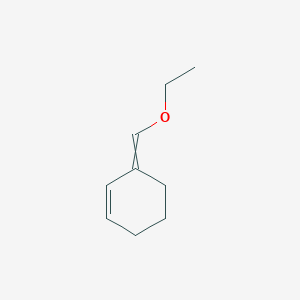
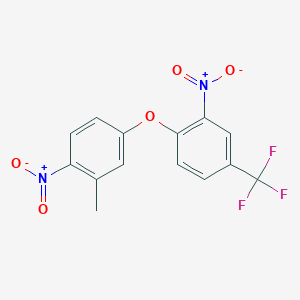
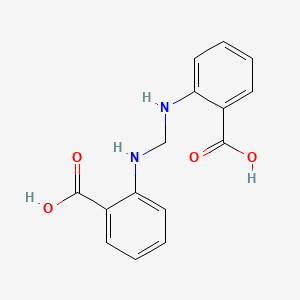
![{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14600195.png)
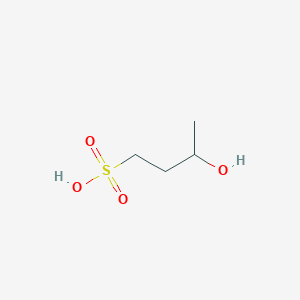

![1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14600211.png)
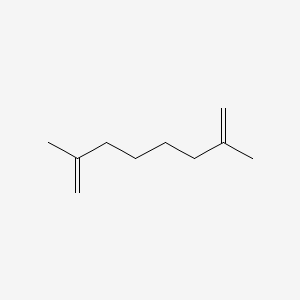
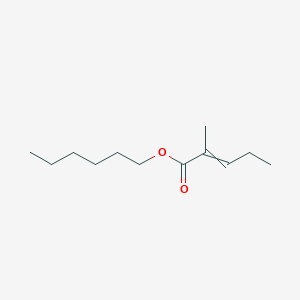
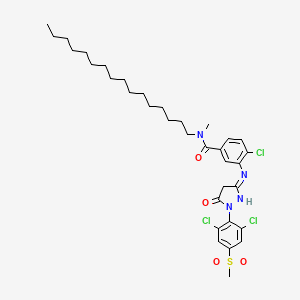
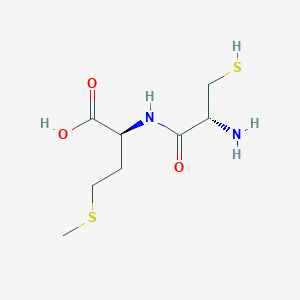

![7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one](/img/structure/B14600247.png)
